

# Application Notes and Protocols: GPR120 Binding Affinity Assay for 9(R)-PAHSA

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## Compound of Interest

Compound Name: 9(R)-Pahsa

Cat. No.: B10775860

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## Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolism and inflammation.[1][2] Activated by long-chain fatty acids, GPR120 is a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[2][3] 9(R)-palmitic acid hydroxy stearic acid (**9(R)-PAHSA**) is an endogenous lipid that has been identified as a GPR120 agonist, augmenting insulin-stimulated glucose uptake and exerting anti-inflammatory effects.[1] This document provides detailed protocols and data for assessing the binding affinity of **9(R)-PAHSA** for GPR120.

## Data Presentation: GPR120 Ligand Affinities and Potencies

The following table summarizes the quantitative data for **9(R)-PAHSA** and other relevant GPR120 ligands. It is important to note that much of the available data is from functional assays (EC50/IC50) rather than direct binding assays (Ki/Kd).

Compound	Assay Type	Receptor Species	Cell Line	Measured Value	Reference
9(R)-PAHSA	Agonist Activity (unspecified)	Not Specified	Not Specified	Weak Agonism (~23% of max)	
9-PAHSA	Antagonism (of Chemokine Receptors)	Human	Recombinant	IC <sub>50</sub> = 19 µM (for GPR120 agonism)	
Compound A	Agonist Activity	Not Specified	Not Specified	EC <sub>50</sub> = ~0.35 µM	
TUG-891	Calcium Flux	Human	CHO cells	EC <sub>50</sub> = 43.7 nM	
Grifolic acid	Proliferation Inhibition	Not Specified	DU145 cells	IC <sub>50</sub> = 5.7 µM	
AH7614	Antagonist Activity	Not Specified	Not Specified	Selective GPR120 antagonist	

## Experimental Protocols: GPR120 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K<sub>i</sub>) of a test compound, such as **9(R)-PAHSA**, for the GPR120 receptor. As a specific commercially available radioligand for GPR120 is not readily available, this protocol is based on the use of a custom-synthesized or commercially sourced tritiated high-affinity GPR120 agonist, such as [<sup>3</sup>H]-TUG-891, as the radioligand.

## Materials and Reagents

- Cell Culture: HEK293 or CHO cells stably expressing human GPR120.

- Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl<sub>2</sub>, 1 mM EDTA, and protease inhibitor cocktail.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl<sub>2</sub>, 0.1% BSA.
- Radioligand: [<sup>3</sup>H]-TUG-891 (or another suitable high-affinity tritiated GPR120 agonist) at a concentration of ~0.5-5 nM.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a non-radiolabeled GPR120 agonist (e.g., TUG-891).
- Test Compound: **9(R)-PAHSA**, prepared in a stock solution (e.g., in DMSO) and serially diluted.
- 96-well Plates: For conducting the assay.
- Scintillation Vials and Cocktail.
- Liquid Scintillation Counter.
- Glass Fiber Filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Cell Harvester.

## Protocol Steps

### 1. Membrane Preparation

- Culture GPR120-expressing cells to confluency.
- Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
- Repeat the centrifugation step.
- Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

### 2. Competitive Binding Assay

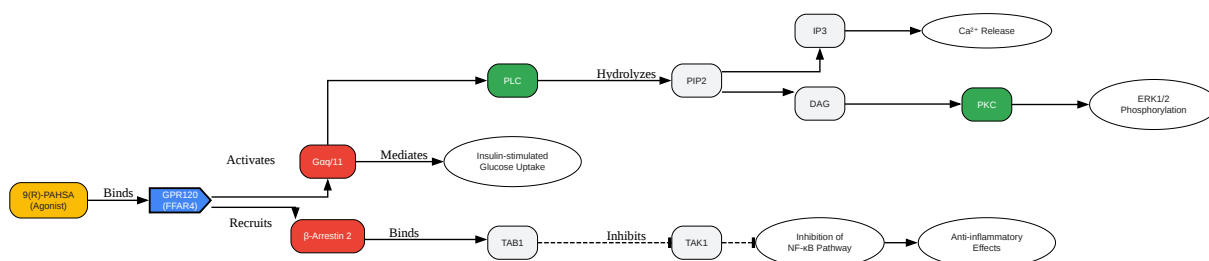
- Thaw the GPR120 membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
- In a 96-well plate, add the following to each well in triplicate:
  - Total Binding: 50 µL of assay buffer, 50 µL of [<sup>3</sup>H]-TUG-891, and 100 µL of diluted membranes.
  - Non-specific Binding: 50 µL of non-labeled TUG-891 (10 µM), 50 µL of [<sup>3</sup>H]-TUG-891, and 100 µL of diluted membranes.
  - Competitive Binding: 50 µL of serially diluted **9(R)-PAHSA**, 50 µL of [<sup>3</sup>H]-TUG-891, and 100 µL of diluted membranes.
- Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

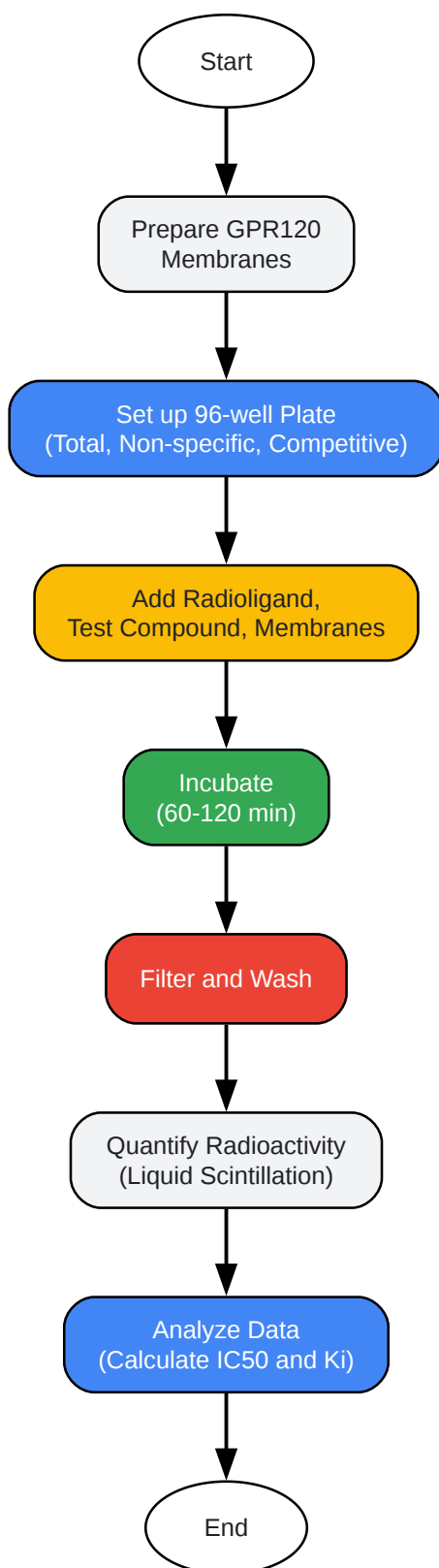
### 3. Data Analysis

- Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Plot the percentage of specific binding against the log concentration of **9(R)-PAHSA**.
- Determine the IC<sub>50</sub> value (the concentration of **9(R)-PAHSA** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).
- Calculate the binding affinity (K<sub>i</sub>) of **9(R)-PAHSA** using the Cheng-Prusoff equation:
  - $K_i = IC_{50} / (1 + ([L]/K_d))$
  - Where [L] is the concentration of the radioligand and K<sub>d</sub> is the dissociation constant of the radioligand for GPR120.

## Visualizations

### GPR120 Signaling Pathway





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